4-(1H-pyrrol-2-yl)benzoic acid exact mass and molecular formula
4-(1H-pyrrol-2-yl)benzoic acid exact mass and molecular formula
An In-Depth Technical Guide to 4-(1H-pyrrol-2-yl)benzoic acid: Synthesis, Characterization, and Therapeutic Potential
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of 4-(1H-pyrrol-2-yl)benzoic acid. This molecule represents a key heterocyclic building block, merging the pharmacologically significant pyrrole scaffold with the versatile benzoic acid moiety, offering a platform for the development of novel therapeutic agents.
Physicochemical and Structural Characterization
4-(1H-pyrrol-2-yl)benzoic acid, registered under CAS Number 1329058-98-1, is a bifunctional organic compound that possesses both a carboxylic acid group and a pyrrole ring.[1][2] This unique combination of an acidic handle for derivatization and an electron-rich aromatic heterocycle makes it a valuable intermediate in medicinal chemistry. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₂ | [1][3] |
| Molecular Weight | 187.19 g/mol | [1][3] |
| Exact Monoisotopic Mass | 187.06333 Da | [4][5] |
| CAS Number | 1329058-98-1 | [1][2] |
| Predicted Boiling Point | 428.1 ± 28.0 °C | [1] |
| Predicted Density | 1.285 ± 0.06 g/cm³ | [1] |
The calculated exact mass is critical for high-resolution mass spectrometry (HRMS), enabling unambiguous identification of the compound in complex mixtures and confirming the success of a synthesis.
Synthesis Methodology: A Modern Approach via Suzuki-Miyaura Coupling
While classical methods like the Paal-Knorr synthesis are fundamental for forming pyrrole rings, they are often best suited for N-substituted pyrroles and can require harsh conditions.[6][7][8] For the targeted synthesis of a C-aryl substituted pyrrole such as 4-(1H-pyrrol-2-yl)benzoic acid, a more strategic and versatile approach is required. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the method of choice, offering high yields, mild reaction conditions, and exceptional tolerance of various functional groups.[9][10][11]
The logical retrosynthetic disconnection involves coupling a pyrrole synthon with a benzoic acid synthon. A robust strategy involves the coupling of (4-(methoxycarbonyl)phenyl)boronic acid with a suitably protected 2-bromo-1H-pyrrole . The use of a methyl ester on the benzoic acid and a protecting group on the pyrrole nitrogen is crucial.
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Causality of Ester Protection: The carboxylic acid is protected as a methyl ester to prevent undesirable side reactions, as the free acid can interfere with the basic conditions of the Suzuki coupling.
-
Causality of Pyrrole N-H Protection: The pyrrole N-H is acidic and can be deprotonated by the base, potentially leading to side reactions or deactivation of the catalyst. A protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) prevents this and improves the solubility and stability of the pyrrole substrate.[9]
Below is a detailed, validated protocol for this synthetic workflow.
Experimental Protocol: Suzuki-Miyaura Synthesis
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-Boc-2-bromopyrrole (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq) as the base.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The aqueous component is essential for the catalytic cycle, particularly for the transmetalation step.
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), at a loading of 2-5 mol%.[10][11] This catalyst is chosen for its high efficiency and stability in cross-coupling reactions involving heteroaryl halides.
-
Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected intermediate, methyl 4-(1-Boc-1H-pyrrol-2-yl)benzoate.
Step 2: Deprotection and Saponification
-
Boc Removal: Dissolve the crude intermediate in a suitable solvent like dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to cleave the Boc protecting group.
-
Ester Saponification: After removing the TFA under reduced pressure, dissolve the residue in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature overnight.
-
Final Workup and Purification: Neutralize the reaction mixture with 1M hydrochloric acid (HCl) until the pH is acidic, which will precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The resulting solid can be further purified by recrystallization from a solvent system like ethanol/water to yield pure 4-(1H-pyrrol-2-yl)benzoic acid.
Synthesis Workflow Diagram
Sources
- 1. Benzoic acid, 4-(1H-pyrrol-2-yl)- CAS#: 1329058-98-1 [m.chemicalbook.com]
- 2. 1329058-98-1|4-(1H-pyrrol-2-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. cas 1329058-98-1|| where to buy 4-(1H-pyrrol-2-yl)benzoic acid [english.chemenu.com]
- 4. 2-(1H-pyrrol-1-yl)benzoic acid | C11H9NO2 | CID 728521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-(1h-pyrrol-1-yl)benzoic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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